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Compound of Interest

Compound Name: Dimethyldiphenyltin

CAS No.: 1080-43-9

Cat. No.: B094608

Get Quote

Dimethyldiphenyltin, with the chemical formula (CH₃)₂Sn(C₆H₅)₂, is a tetraorganotin

compound that serves as a fundamental building block and reference compound in

organometallic chemistry.[1][2][3] Its well-defined structure, featuring both aliphatic and

aromatic substituents bonded to a central tin atom, makes it an excellent model for studying the

spectroscopic properties of more complex organotin derivatives. Accurate structural elucidation

is paramount for understanding reactivity, developing new synthetic methodologies, and

ensuring quality control in applications ranging from catalysis to materials science.

This technical guide provides a comprehensive analysis of the key spectroscopic data—

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to

characterize dimethyldiphenyltin. As senior application scientists, our goal is not merely to

present data but to explain the underlying principles and interpretative logic, offering a field-

proven perspective on how these techniques synergistically provide an unambiguous structural

portrait.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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NMR spectroscopy is the most powerful tool for determining the solution-state structure of

dimethyldiphenyltin. By probing the magnetic environments of ¹H, ¹³C, and ¹¹⁹Sn nuclei, we

can map the connectivity and geometry of the molecule with high precision.[5]

¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum provides a direct view of the methyl and phenyl protons.

Methyl Protons (–CH₃): The two methyl groups are chemically equivalent, giving rise to a

single, sharp resonance. A key diagnostic feature is the presence of "satellite" peaks flanking

the main singlet. These satellites arise from the coupling of the protons to the spin-active tin

isotopes, ¹¹⁷Sn (7.68% abundance) and ¹¹⁹Sn (8.58% abundance).[6][7] The presence of

these satellites is definitive proof that the methyl groups are directly bonded to the tin atom.

The magnitude of the two-bond coupling constant, typically denoted as ²J(¹¹⁹Sn-¹H), is

sensitive to the hybridization of the tin atom and the C-Sn-C bond angle, providing valuable

insight into the molecule's geometry.[8]

Phenyl Protons (–C₆H₅): The protons on the two phenyl rings produce a more complex

signal, typically appearing as a multiplet in the aromatic region of the spectrum (approx. 7.0-

7.6 ppm). This multiplet results from the overlapping signals of the ortho, meta, and para

protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the four unique carbon environments in the molecule.

Methyl Carbon (–CH₃): A single resonance is observed for the two equivalent methyl

carbons. This signal is split into a doublet by the tin nucleus. The one-bond coupling

constant, ¹J(¹¹⁹Sn-¹³C), is significantly larger than the proton coupling and is highly indicative

of the s-character of the Sn-C bond and the coordination geometry at the tin center.[8]

Phenyl Carbons (–C₆H₅): Four distinct signals are expected for the phenyl carbons: the ipso-

carbon (directly attached to tin) and the ortho, meta, and para carbons. Each of these signals

exhibits coupling to the tin nucleus, with the magnitude of the coupling constant (ⁿJ(Sn-C))

decreasing as the number of bonds between the atoms increases.
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¹¹⁹Sn NMR Spectroscopy: A Direct Window to the Tin
Center
As the most abundant and receptive spin-½ tin isotope, ¹¹⁹Sn NMR provides a direct and highly

sensitive probe of the electronic environment at the metal center. The chemical shift (δ) is

strongly dependent on the coordination number and the nature of the substituents. For a

tetracoordinate compound like dimethyldiphenyltin, the chemical shift is expected in a

characteristic upfield region.

Summary of NMR Spectroscopic Data
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Nucleus Group
Chemical Shift
(δ, ppm)

Coupling
Constant (J,
Hz)

Key Insights

¹H -CH₃ ~0.5 - 0.8
²J(¹¹⁹Sn-¹H) ≈ 54-

60 Hz

Confirms Sn-CH₃

bond via

satellites; J value

indicates

geometry.

-C₆H₅
~7.0 - 7.6

(multiplet)
-

Confirms

presence of

phenyl groups.

¹³C -CH₃ ~ -9 to -10
¹J(¹¹⁹Sn-¹³C) ≈

340-380 Hz

J value is highly

sensitive to Sn-C

bond character

and geometry.

-C₆H₅ (ipso) ~140 - 145
¹J(¹¹⁹Sn-¹³C) ≈

450-500 Hz

Diagnostic for

direct Sn-Aryl

bond.

-C₆H₅ (o, m, p) ~125 - 138 ⁿJ(Sn-C) visible

Completes the

carbon skeleton

assignment.

¹¹⁹Sn (CH₃)₂Sn(Ph)₂ ~ -20 to -40 -

Confirms

tetracoordinate

tin center.

Experimental Protocol: Acquiring High-Quality NMR
Spectra
Rationale: Proper sample preparation is critical for obtaining high-resolution spectra. The

choice of a deuterated solvent that fully dissolves the analyte prevents strong solvent signals

from obscuring the analyte's resonances.[9] Using a standard 5 mm NMR tube and ensuring

sufficient sample concentration are key to achieving a good signal-to-noise ratio.
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Procedure:

Weigh approximately 10-20 mg of dimethyldiphenyltin directly into a clean, dry vial.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[10]

Gently swirl or vortex the vial until the solid is completely dissolved.

Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

Wipe the outside of the NMR tube with a lint-free tissue dampened with ethanol or

isopropanol.

Cap the NMR tube and place it in a spinner turbine, adjusting the depth with a gauge for the

specific spectrometer.

Insert the sample into the NMR spectrometer.

Acquire the spectrum using standard parameters for ¹H, ¹³C, and ¹¹⁹Sn nuclei, including

locking onto the deuterium signal of the solvent and shimming the magnetic field to optimize

homogeneity.[9][11]

Visualization of ¹H NMR Tin Satellites
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Caption: Diagram of the methyl proton signal showing the main peak and satellite peaks from

coupling to tin isotopes.

Infrared (IR) Spectroscopy: Identifying Key
Functional Bonds
IR spectroscopy probes the vibrational frequencies of chemical bonds, providing a molecular

"fingerprint" and confirming the presence of key functional groups.[12] For
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dimethyldiphenyltin, the most informative regions of the spectrum are those corresponding to

the Sn-C bonds and the vibrations of the phenyl and methyl substituents.

Key Vibrational Modes
Sn-C (Tin-Carbon) Stretching: The most crucial absorptions for confirming the organotin

framework are the Sn-C stretching vibrations. The asymmetric (νₐₛ) and symmetric (νₛ)

stretches for both the Sn-C(methyl) and Sn-C(phenyl) bonds appear in the far-IR region.

These bands are definitive evidence of the carbon-tin bonds.[13]

Phenyl Group Vibrations: The phenyl rings give rise to several characteristic absorptions:

Aromatic C-H Stretch: Found just above 3000 cm⁻¹.

Aromatic C=C Stretch: A series of sharp bands in the 1600-1450 cm⁻¹ region.

C-H Out-of-Plane Bending: Strong absorptions in the 750-700 cm⁻¹ range, characteristic

of monosubstituted benzene rings.

Methyl Group Vibrations: The methyl groups are identified by their C-H stretching and

bending modes, typically found around 2950-2850 cm⁻¹ and 1450-1375 cm⁻¹, respectively.

Summary of Key IR Absorptions
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Wavenumber
(cm⁻¹)

Assignment Intensity Significance

3070 - 3000 Aromatic C-H stretch Medium
Confirms phenyl

groups.

2980 - 2900 Methyl C-H stretch Medium
Confirms methyl

groups.

~1425 Aromatic C=C stretch Strong Phenyl ring backbone.

~730 & ~695
Aromatic C-H out-of-

plane bend
Strong

Confirms

monosubstituted

phenyl rings.

~530 - 560

Sn-C (phenyl &

methyl) asymmetric

stretch

Strong
Diagnostic for Sn-C

bonds.

~510 - 525
Sn-C (methyl)

symmetric stretch
Medium

Diagnostic for Sn-C

bonds.

Experimental Protocol: IR Sample Preparation (Thin Film
Method)
Rationale: For air-stable liquids or low-melting solids, the thin film method is a fast and simple

way to obtain a high-quality spectrum. It involves creating a thin layer of the sample between

two IR-transparent salt plates, ensuring the IR beam can pass through the sample.[14]

Procedure:

Ensure two salt plates (e.g., NaCl or KBr) are clean and dry. Handle them only by the edges

to avoid transferring moisture from fingertips.

Place one drop of liquid dimethyldiphenyltin (or a small amount of the molten solid) onto

the center of one plate.

Carefully place the second salt plate on top of the first.
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Gently press the plates together and rotate them slightly to spread the sample into a uniform,

thin film. The film should appear somewhat cloudy or show interference fringes (rainbow

colors), but not be so thick that it absorbs all the IR radiation.

Place the assembled plates into the spectrometer's sample holder.

Acquire a background spectrum of the empty beam path first, then acquire the sample

spectrum. The instrument software will automatically ratio the two to produce the final

absorbance or transmittance spectrum.

Visualization of IR Sample Preparation Workflow
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Caption: Workflow for preparing a thin film IR sample using salt plates.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
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Mass spectrometry provides the molecular weight of the compound and offers structural clues

through the analysis of its fragmentation pattern under energetic conditions.[15][16]

Isotopic Pattern: The Tin Signature
The most striking feature in the mass spectrum of any tin-containing compound is the unique

isotopic cluster. Tin has ten stable isotopes, leading to a highly characteristic pattern for the

molecular ion and any tin-containing fragments. This pattern is an unambiguous indicator of the

presence of tin in an ion.

Fragmentation Pathways
Under Electron Ionization (EI), the dimethyldiphenyltin molecule will form a molecular ion

(M⁺˙), which then undergoes fragmentation. The most common pathways involve the cleavage

of the tin-carbon bonds, as these are typically the weakest bonds in the molecule.

Loss of a Methyl Radical: The primary fragmentation is often the loss of a methyl group

(•CH₃) to form the [M - 15]⁺ ion, (CH₃)Sn(C₆H₅)₂⁺. This fragment is often one of the most

abundant in the spectrum due to the stability of the resulting cation.

Loss of a Phenyl Radical: Loss of a phenyl group (•C₆H₅) is also a common pathway, leading

to the [M - 77]⁺ ion, (CH₃)₂Sn(C₆H₅)⁺.

Further Fragmentation: These initial fragments can lose additional organic groups, leading to

a cascade of smaller tin-containing ions such as [Sn(C₆H₅)]⁺ and [Sn(CH₃)]⁺, and ultimately

the bare Sn⁺ ion.

Summary of Major Mass Fragments
m/z (for ¹²⁰Sn) Ion Formula Identity

304 [(CH₃)₂¹²⁰Sn(C₆H₅)₂]⁺ Molecular Ion (M⁺)

289 [(CH₃)¹²⁰Sn(C₆H₅)₂]⁺ [M - CH₃]⁺

227 [(CH₃)₂¹²⁰Sn(C₆H₅)]⁺ [M - C₆H₅]⁺

197 [¹²⁰Sn(C₆H₅)]⁺ Tin-phenyl cation

135 [¹²⁰Sn(CH₃)]⁺ Tin-methyl cation
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Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)
Rationale: EI is a robust, "hard" ionization technique suitable for relatively volatile and thermally

stable compounds like dimethyldiphenyltin. It reliably produces a molecular ion and a rich,

reproducible fragmentation pattern that is excellent for structural confirmation.

Procedure:

Dissolve a small amount (~1 mg) of dimethyldiphenyltin in a volatile solvent (e.g.,

dichloromethane or hexane).

Introduce the sample into the mass spectrometer. This can be done via a direct insertion

probe (for solids/liquids) or by injection into a gas chromatograph (GC-MS) if sample purity

needs to be assessed simultaneously.

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam

(typically 70 eV).

The resulting ions are accelerated, separated by their mass-to-charge ratio (m/z) in a mass

analyzer (e.g., a quadrupole), and detected.

The resulting mass spectrum plots ion intensity versus m/z.

Visualization of Primary Fragmentation Pathways
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Caption: Primary fragmentation pathways for dimethyldiphenyltin under electron ionization

conditions.

Conclusion: A Synergistic Approach to Structural
Verification
The characterization of dimethyldiphenyltin is a clear illustration of the power of modern

spectroscopic methods. NMR spectroscopy provides an intricate map of the molecular

framework in solution, confirming the connectivity and geometry through chemical shifts and

coupling constants. Infrared spectroscopy offers rapid confirmation of the key functional

groups, particularly the crucial tin-carbon bonds. Finally, mass spectrometry validates the

molecular weight and reveals predictable fragmentation pathways, with the tin isotopic pattern

serving as an unmistakable signature.

Together, these three techniques provide a self-validating system of analysis. Each method

corroborates the findings of the others, culminating in an unambiguous and confident structural

assignment. This multi-faceted approach is fundamental to rigorous research and development

in organometallic chemistry.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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